molecular formula C13H17N3O2S B2834452 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953261-01-3

7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B2834452
CAS No.: 953261-01-3
M. Wt: 279.36
InChI Key: BJBQWHYTRIJZDQ-UHFFFAOYSA-N
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Description

7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiazole derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of inflammatory mediators or enhance neuroprotective pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.

Biological Activity

The compound 7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , also known by its CAS number 953261-01-3 , is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O2S , with a molecular weight of 279.36 g/mol . The compound features a thiazolo[3,2-a]pyrimidine core which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC13H17N3O2S
Molecular Weight279.36 g/mol
CAS Number953261-01-3
IUPAC Name7-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Antimicrobial Activity

Research indicates that compounds with similar thiazolo-pyrimidine structures often exhibit significant antimicrobial properties. For instance, thiazolinone derivatives have been reported to possess antifungal and antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli .

In vitro studies on derivatives of pyrrolidine have shown promising results against Gram-positive and Gram-negative bacteria, suggesting that the incorporation of the pyrrolidine moiety enhances antimicrobial efficacy .

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold has been associated with anticancer properties. Certain derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, compounds derived from this scaffold have been evaluated for their effects on the A431 vulvar epidermal carcinoma cell line, showing significant inhibition of cell migration and invasion .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific enzymes and receptors. It may inhibit inflammatory mediators or enhance neuroprotective pathways .

Anti-inflammatory Properties

Compounds similar to this compound have shown anti-inflammatory effects in preclinical models. The ability to reduce inflammation can be crucial in treating conditions such as arthritis and other inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antibacterial activity of various pyrrolidine derivatives against common bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL , demonstrating potent activity against S. aureus and E. coli .

Anticancer Screening

In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The results showed that some compounds significantly inhibited cell viability and induced apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

7-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-9-6-12(18)16-10(8-19-13(16)14-9)7-11(17)15-4-2-3-5-15/h6,10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBQWHYTRIJZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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